molecular formula C14H10ClFO2 B1323940 4-Chloro-3-fluoro-3'-methoxybenzophenone CAS No. 750633-76-2

4-Chloro-3-fluoro-3'-methoxybenzophenone

Cat. No.: B1323940
CAS No.: 750633-76-2
M. Wt: 264.68 g/mol
InChI Key: RTXFJYBXIYUSGO-UHFFFAOYSA-N
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Description

4-Chloro-3-fluoro-3’-methoxybenzophenone is an organic compound with the molecular formula C14H10ClFO2. It is a derivative of benzophenone, characterized by the presence of chloro, fluoro, and methoxy substituents on the aromatic rings. This compound is used in various chemical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-fluoro-3’-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-chloro-3-fluorobenzoyl chloride and 3-methoxybenzene as starting materials. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds as follows: [ \text{4-chloro-3-fluorobenzoyl chloride} + \text{3-methoxybenzene} \xrightarrow{\text{AlCl}_3} \text{4-Chloro-3-fluoro-3’-methoxybenzophenone} ]

Industrial Production Methods

In industrial settings, the production of 4-Chloro-3-fluoro-3’-methoxybenzophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-fluoro-3’-methoxybenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: LiAlH4 in anhydrous ether.

    Oxidation: KMnO4 in acidic or basic medium.

Major Products

    Substitution: Formation of substituted benzophenones.

    Reduction: Formation of 4-chloro-3-fluoro-3’-methoxybenzyl alcohol.

    Oxidation: Formation of 4-chloro-3-fluoro-3’-methoxybenzoic acid.

Scientific Research Applications

4-Chloro-3-fluoro-3’-methoxybenzophenone is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3-fluoro-3’-methoxybenzophenone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-fluoro-2’-methoxybenzophenone
  • 4-Chloro-3-methoxybenzophenone
  • 4-Fluoro-3-methoxybenzophenone

Uniqueness

4-Chloro-3-fluoro-3’-methoxybenzophenone is unique due to the specific combination of chloro, fluoro, and methoxy substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

(4-chloro-3-fluorophenyl)-(3-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c1-18-11-4-2-3-9(7-11)14(17)10-5-6-12(15)13(16)8-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXFJYBXIYUSGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CC(=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641482
Record name (4-Chloro-3-fluorophenyl)(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

750633-76-2
Record name (4-Chloro-3-fluorophenyl)(3-methoxyphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=750633-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-3-fluorophenyl)(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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